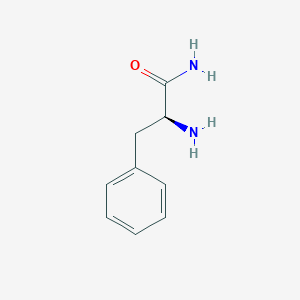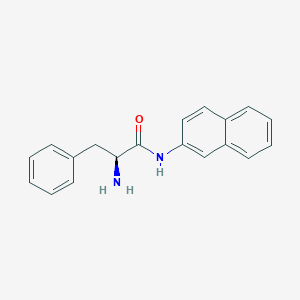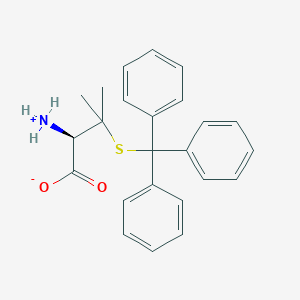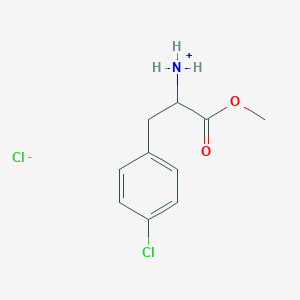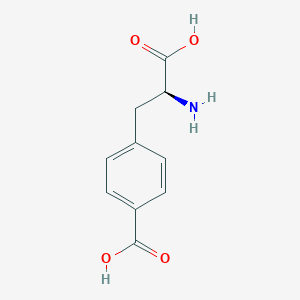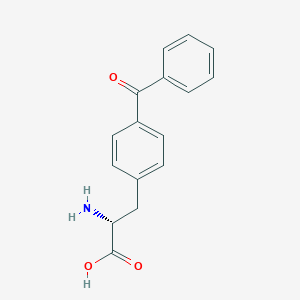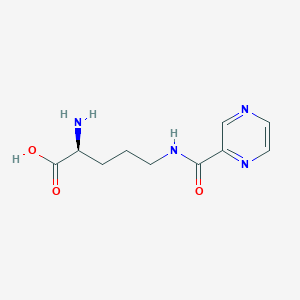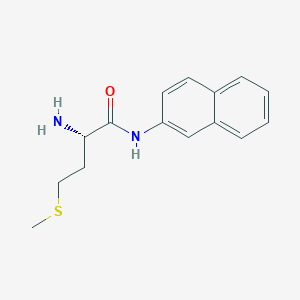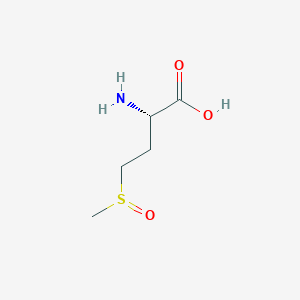
H-Pro-Pna
Übersicht
Beschreibung
“H-Pro-Pna” is a substrate used for the determination of proline arylamidase in human sera by continuous reaction . It is also hydrolyzed by prolyl aminopeptidase from Bacillus megaterium .
Synthesis Analysis
The synthesis of peptide nucleic acids (PNAs) like “this compound” involves solid-phase synthesis methods . The process includes the use of backbone modifications with Hmb (2-hydroxy-4-methoxybenzyl) to ameliorate difficult couplings and reduce “on-resin” aggregation . This approach provides a novel and straightforward strategy for facile solid-phase synthesis of difficult purine-rich PNA sequences .
Molecular Structure Analysis
“this compound” is a peptide nucleic acid (PNA), a synthetic DNA/RNA analog. The structure and characteristics of PNA probe, the hybridization method, and the design principle of PNA probes are crucial in its applications .
Chemical Reactions Analysis
The first PNA self-replicating system based on template directed cross-catalytic ligation was reported, which is a process analogous to biological replication . Using two template PNAs and four pentameric precursor PNAs, all four possible carbodiimide assisted amide ligation products were detected and identified .
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Peptidnukleinsäure (PNA) ist eine Nukleinsäure-Nachahmung mit hoher Spezifität und Bindungsaffinität zu natürlicher DNA oder RNA sowie Resistenz gegen enzymatischen Abbau . PNA-Sequenzen können so konzipiert werden, dass sie die Genexpression selektiv zum Schweigen bringen, was PNA zu einem vielversprechenden Werkzeug für antimikrobielle Anwendungen macht . Die schlechte Membranpermeabilität von PNA ist jedoch der wichtigste limitierende Faktor für seine Anwendungen in Zellen . Um dieses Hindernis zu überwinden, wurden PNA-Konjugate mit verschiedenen Molekülen entwickelt . Dies umfasst kovalent verbundene Konjugate von PNA mit zellpenetrierenden Peptiden, Aminosacchariden, Aminoglykosid-Antibiotika und nicht-peptidischen Molekülen, die vor allem als PNA-Träger in antibakteriellen und antiviralen Anwendungen getestet wurden .
Schneller Nachweis von lebensmittelbedingten Krankheitserregern
In den letzten Jahren wurde PNA ausgiebig für den schnellen Nachweis von Mikroorganismen verwendet, wie z. B. Fluoreszenz-in-situ-Hybridisierung, PCR-Amplifikation, Biosensoren und Genchips . Die Struktur und Eigenschaften der PNA-Sonde, die Hybridisierungsmethode und das Designprinzip von PNA-Sonden werden in diesem Übersichtsartikel vorgestellt, und der Anwendungsfortschritt von PNA-Sonden beim schnellen Nachweis von lebensmittelbedingten Krankheitserregern wird zusammengefasst .
Molekularbiologie und Biotechnologie
Kurze PNA-Oligomere sind von großem Interesse in der Molekularbiologie, Biotechnologie, Diagnostik und Medizin, da sie als Antigene und Antisense-Wirkstoffe eingesetzt werden können . Die Antigene PNA-Oligomere erkennen und binden komplementäre DNA-Fragmente eines bestimmten Gens und interferieren mit dessen Transkription . Durch die Bildung eines Triplexes mit DNA oder durch Stranginvasion eines DNA-Duplexes kann PNA die Aktivität der RNA-Polymerase blockieren<a aria-label="1: The antigene PNA oligomers recognize and bind complementary DNA fragments of a specific gene and interfere with its transcription1" data-citationid="147bd991-d43a-a00f-6338-cfb9c920db2e-26" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00249-023
Wirkmechanismus
Target of Action
H-Pro-Pna, also known as Gly-Pro-pNA (hydrochloride), is primarily targeted towards the enzyme Dipeptidyl Peptidase IV (DPP IV) . DPP IV is a circulating enzyme that plays a crucial role in glucose metabolism . It is involved in the degradation of incretin hormones, which are responsible for stimulating insulin secretion .
Mode of Action
This compound acts as a chromogenic substrate for DPP IV . When it interacts with DPP IV, it is cleaved, leading to the release of free p-nitroanilide . This cleavage can be quantified by colorimetric detection at 405 nm . The interaction of this compound with DPP IV slows down the degradation rate of the substrate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose metabolism pathway . By inhibiting DPP IV, this compound indirectly influences the activity of incretin hormones, which are key regulators of insulin secretion . This can lead to improved control of blood glucose levels .
Pharmacokinetics
Pnas are known to be resistant to enzymatic degradation, which suggests that this compound could have good stability and a long half-life in the body
Result of Action
The molecular effect of this compound’s action is the inhibition of DPP IV activity, which leads to an increase in the levels of incretin hormones . On a cellular level, this can result in enhanced insulin secretion and improved control of blood glucose levels .
Action Environment
The action of this compound, like other PNAs, can be influenced by various environmental factors. For instance, the presence of salts can enhance the binding of PNA molecules to their DNA or RNA targets . Additionally, the temperature and pH can affect the enzymatic activity of DPP IV and thus the efficacy of this compound
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPYNYNEUYKOW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30994549 | |
| Record name | N-(4-Nitrophenyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7369-91-7 | |
| Record name | N-(4-Nitrophenyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




